molecular formula C10H22N2O3 B12878948 (2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol CAS No. 653570-93-5

(2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol

Cat. No.: B12878948
CAS No.: 653570-93-5
M. Wt: 218.29 g/mol
InChI Key: JPZNEEPYOBIOSV-JVSARINNSA-N
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Description

(2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and possibly as a building block for more complex molecules. The compound features a pyrrolidine ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis may start with commercially available starting materials such as pyrrolidine derivatives and amino alcohols.

    Reaction Steps:

    Reaction Conditions: Typical conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as acids or bases, and temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. This may include:

    Optimization of Reaction Conditions: Using continuous flow reactors to improve reaction efficiency.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of any carbonyl groups back to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3.

    Reducing Agents: NaBH4, LiAlH4.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield carbonyl-containing compounds, while reduction would yield alcohols.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block for the synthesis of more complex molecules.

    Chiral Catalyst: Potential use as a chiral catalyst in asymmetric synthesis.

Biology

    Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.

    Ligand: May serve as a ligand in the study of receptor-ligand interactions.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S)-2-(2-((2-Hydroxyethyl)amino)ethyl)pyrrolidine-3,4-diol: Similar structure with a shorter hydroxyalkyl chain.

    (2S,3R,4S)-2-(2-((2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol: Similar structure with a different hydroxyalkyl chain length.

Uniqueness

    Chiral Centers: The specific configuration of chiral centers in (2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol may confer unique biological activity.

    Functional Groups:

Properties

CAS No.

653570-93-5

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

(2S,3R,4S)-2-[2-(2-hydroxybutylamino)ethyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C10H22N2O3/c1-2-7(13)5-11-4-3-8-10(15)9(14)6-12-8/h7-15H,2-6H2,1H3/t7?,8-,9-,10+/m0/s1

InChI Key

JPZNEEPYOBIOSV-JVSARINNSA-N

Isomeric SMILES

CCC(CNCC[C@H]1[C@H]([C@H](CN1)O)O)O

Canonical SMILES

CCC(CNCCC1C(C(CN1)O)O)O

Origin of Product

United States

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